
3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro-substituted nitrophenyl group attached to a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with acetone under basic conditions to form the desired product. This reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, and it can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(5-Amino-2-nitrophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxo derivatives.
Applications De Recherche Scientifique
3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-nitrophenylboronic acid: Similar in structure but contains a boronic acid group instead of an oxopropanoic acid moiety.
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid: Contains a sulfanyl group instead of an oxopropanoic acid moiety.
Uniqueness
3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6ClNO5 |
|---|---|
Poids moléculaire |
243.60 g/mol |
Nom IUPAC |
3-(5-chloro-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-1-2-7(11(15)16)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
PLDCHTQVNWEKKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CC(=O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


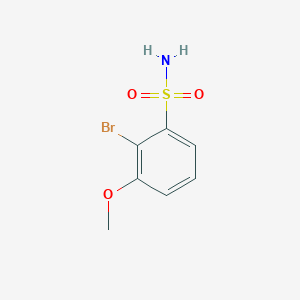
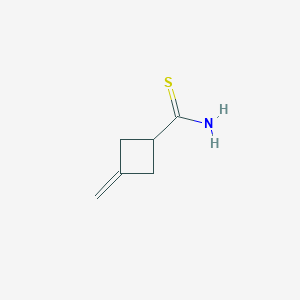
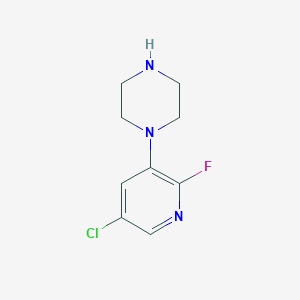
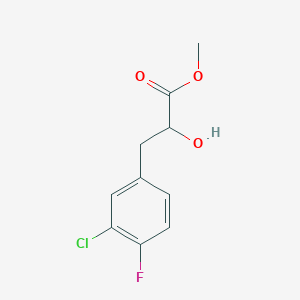
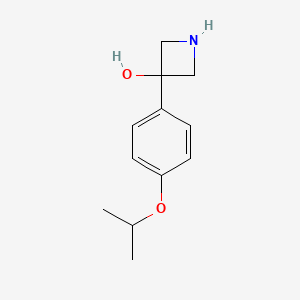
![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)

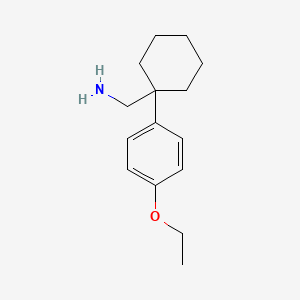
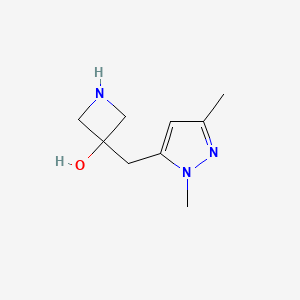
![1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one](/img/structure/B13588984.png)
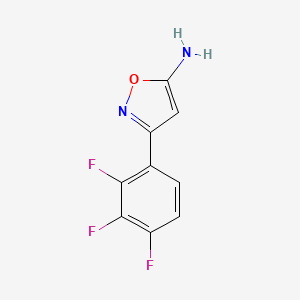
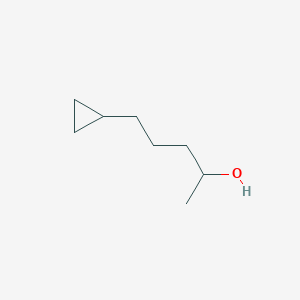
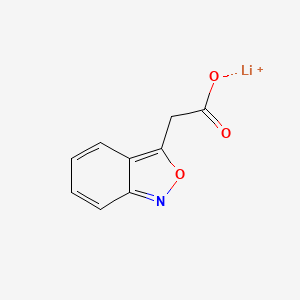
amine](/img/structure/B13589002.png)
